2-hydroxy-6-oxo-(2,3,4,5,6-13C5)1H-pyridine-4-carboxylic acid
Overview
Description
2-hydroxy-6-oxo-(2,3,4,5,6-13C5)1H-pyridine-4-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a pyridine ring substituted with a hydroxy group at the 2-position, a keto group at the 6-position, and a carboxylic acid group at the 4-position. The presence of carbon-13 isotopes at positions 2, 3, 4, 5, and 6 makes it particularly useful for various research applications, including isotopic labeling studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-6-oxo-(2,3,4,5,6-13C5)1H-pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted precursors under controlled conditions. For instance, starting from a suitably labeled precursor, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process often includes the use of isotopically labeled starting materials, which are subjected to a series of chemical transformations under optimized conditions to produce the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-6-oxo-(2,3,4,5,6-13C5)1H-pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding keto group.
Reduction: The keto group can be reduced to form a hydroxy group.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amines for amidation are commonly employed.
Major Products Formed
Oxidation: Formation of 2,6-dioxo-(2,3,4,5,6-13C5)1H-pyridine-4-carboxylic acid.
Reduction: Formation of 2-hydroxy-6-hydroxy-(2,3,4,5,6-13C5)1H-pyridine-4-carboxylic acid.
Substitution: Formation of esters or amides depending on the substituent introduced.
Scientific Research Applications
2-hydroxy-6-oxo-(2,3,4,5,6-13C5)1H-pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled carbon atoms in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug metabolism studies.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-hydroxy-6-oxo-(2,3,4,5,6-13C5)1H-pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural features and the functional groups present. The labeled carbon atoms allow for detailed tracking of the compound’s metabolic fate and interactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-hydroxy-6-oxo-1H-pyridine-4-carboxylic acid: Similar structure but without the isotopic labeling.
6-hydroxy-2-oxo-1H-pyridine-4-carboxylic acid: Differing position of the hydroxy and keto groups.
2,6-dioxo-1H-pyridine-4-carboxylic acid: Both hydroxy groups replaced by keto groups.
Uniqueness
The uniqueness of 2-hydroxy-6-oxo-(2,3,4,5,6-13C5)1H-pyridine-4-carboxylic acid lies in its isotopic labeling, which makes it a valuable tool for tracing and studying complex biochemical pathways and reaction mechanisms. The presence of carbon-13 isotopes provides enhanced sensitivity and resolution in spectroscopic analyses, making it a preferred choice for researchers in various fields.
Properties
IUPAC Name |
2-hydroxy-6-oxo-(2,3,4,5,6-13C5)1H-pyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4/c8-4-1-3(6(10)11)2-5(9)7-4/h1-2H,(H,10,11)(H2,7,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGQJHQYWJLPKY-IDEBNGHGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]([13CH]=[13C](N[13C]1=O)O)[13C](=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745968 | |
Record name | 6-Hydroxy-2-oxo(~13~C_5_)-1,2-dihydropyridine-4-(~13~C)carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.064 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202864-55-8 | |
Record name | 6-Hydroxy-2-oxo(~13~C_5_)-1,2-dihydropyridine-4-(~13~C)carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1202864-55-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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